

Comparative Efficacy of GSDMD Inhibitors in Preclinical Models

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Compound of Interest

Compound Name: *SalA-VS-08*

Cat. No.: *B15620868*

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The following table summarizes the in vivo efficacy of Disulfiram, Dimethyl Fumarate (DMF), and GI-Y2 in various animal models of inflammatory diseases.

Compound	Disease Model	Animal Species	Dosage & Route	Key Efficacy Endpoints	Citation
Disulfiram	LPS-induced Sepsis	Mouse	Not specified	Increased survival rate.	[1] [2]
Cecal Ligation and Puncture (CLP) Sepsis	Mouse	Not specified	Protected mice from sepsis-induced lethality.	[3]	
Ischemia/Reperfusion-induced Acute Kidney Injury	Mouse	Not specified	Improved renal function and reduced pyroptosis of renal tubular epithelial cells.	[4]	
Severe Acute Pancreatitis (SAP)	Mouse	Not specified	Ameliorated SAP and associated lung injury; reduced serum levels of IL-1 β and IL-18.	[5]	
Transfusion-Related Acute Lung Injury (TRALI)	Mouse	Not specified	Increased survival from 40% to 95%; reduced Neutrophil Extracellular Trap (NET) formation.	[6]	
Dimethyl Fumarate	Experimental Autoimmune	Mouse (C57BL6/J)	7.5 mg/kg, oral	Significantly reduced the	[7] [8]

(DMF)	Encephalomyelitis (EAE)		severity of EAE.	
Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	100 mg/kg b.i.d., oral	Preventative treatment lowered clinical scores, decreased incidence, and delayed onset. Therapeutic treatment (post-onset) showed no effect.	[9]
Experimental Autoimmune Encephalomyelitis (EAE)	Rat	15 mg/kg b.i.d., oral	Reduced microglial activation after 1 week of treatment.	[10]
LPS-induced Shock	Mouse	Not specified	Protected against lethal shock.	[11]
GI-Y2	Atherosclerosis (ApoE-knockout)	Mouse	10 or 20 mg/kg, i.g.	Dose-dependently reduced the formation of atherosclerotic plaques and lesion size of the aortic root. [12][13]
Sepsis-related	Mouse	Not specified	Increased survival rate;	[13]

pyroptosis

reduced
serum levels
of IL-1 β and
IL-18.

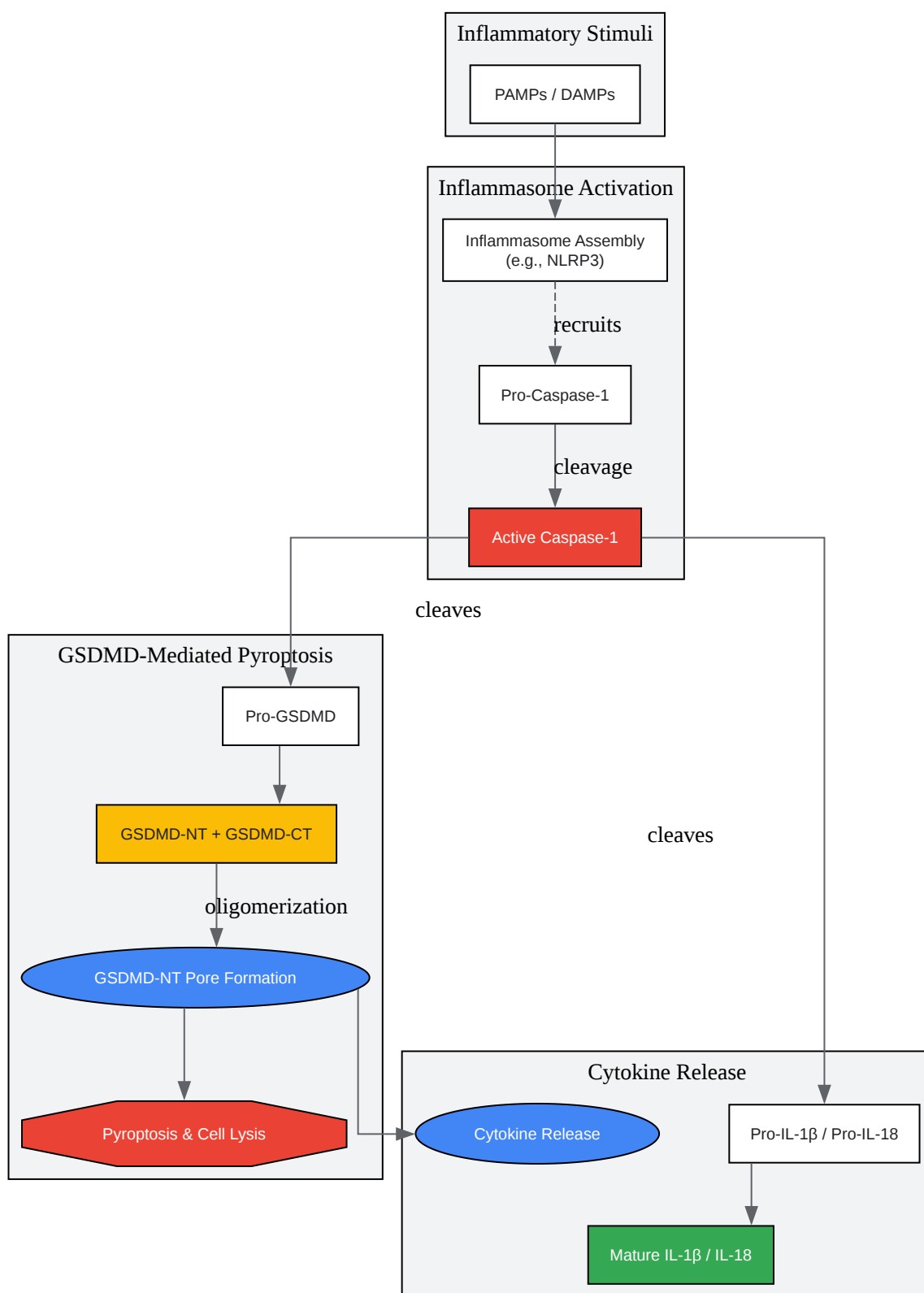
Mechanisms of Action

The selected inhibitors disrupt the GSDMD-mediated pyroptotic pathway through different mechanisms.

Compound	Mechanism of Action	Citation
Disulfiram	Covalently modifies the critical Cys191 (human) / Cys192 (mouse) residue of GSDMD, which blocks the formation of the GSDMD pore without affecting the cleavage of GSDMD or pro-IL-1 β .	[1] [2]
Dimethyl Fumarate (DMF)	Succinates critical cysteine residues on GSDMD, including Cys191/192. This modification prevents the interaction between GSDMD and inflammatory caspases, thereby inhibiting GSDMD processing and subsequent pore formation.	[11]
GI-Y2	Directly interacts with the Arg10 residue of the GSDMD N-terminal domain, which reduces its binding to the cell membrane and subsequent pore formation.	[12]

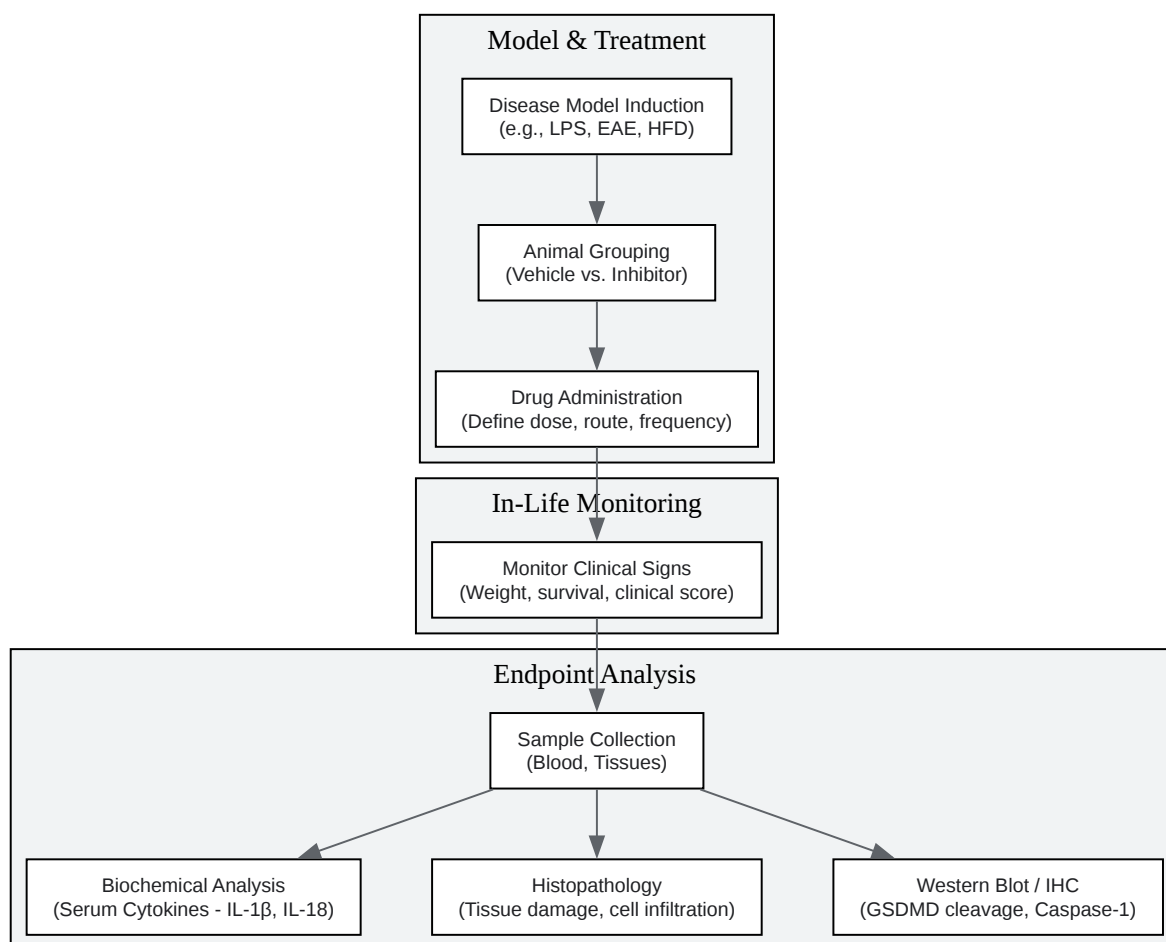
Visualizing Molecular Pathways and Experimental Designs

To further elucidate the context of GSDMD inhibition, the following diagrams illustrate the core signaling pathway, a typical experimental workflow for in vivo validation, and the comparative mechanisms of the discussed inhibitors.



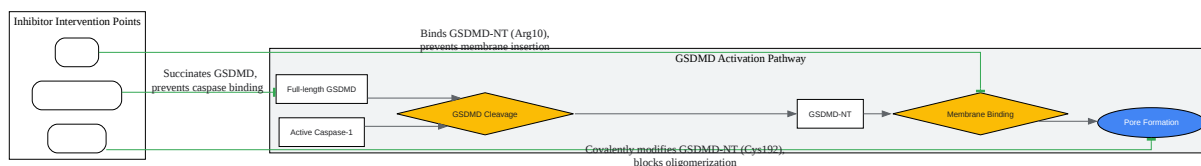
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Caption: GSDMD-mediated pyroptosis signaling pathway.



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Caption: General experimental workflow for in vivo validation.



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Caption: Comparative mechanisms of GSDMD inhibitors.

Detailed Experimental Protocols

Below are representative experimental protocols for the in vivo validation of the GSDMD inhibitors discussed, synthesized from the methodologies described in the cited literature.

Disulfiram in a Mouse Model of Sepsis

- Model: Sepsis is induced in mice via cecal ligation and puncture (CLP) or intraperitoneal (i.p.) injection of a lethal dose of lipopolysaccharide (LPS).
- Animals: C57BL/6 mice are typically used.
- Treatment Protocol:
 - A treatment group receives Disulfiram at a specified dose (e.g., as described in specific studies) administered via an appropriate route (e.g., i.p. or oral gavage) at a defined time point relative to sepsis induction (e.g., 1 hour before or after).
 - A control group receives a vehicle control on the same schedule.
- Monitoring and Endpoints:

- Survival: Mice are monitored for survival over a period of 72 to 96 hours.
- Inflammatory Cytokines: Blood is collected at specified time points (e.g., 6-24 hours post-induction) to measure serum levels of IL-1 β and IL-18 via ELISA.
- Organ Damage: Tissues (e.g., lung, liver, kidney) are harvested for histopathological analysis (H&E staining) to assess tissue injury and for Western blot analysis to determine the levels of cleaved GSDMD and activated caspase-1.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Dimethyl Fumarate (DMF) in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

- Model: EAE is induced in female C57BL/6J mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
- Animals: Female C57BL/6J mice, 8-12 weeks old.
- Treatment Protocol:
 - Preventative: DMF (e.g., 7.5 mg/kg or 100 mg/kg) is administered orally (gavage) once or twice daily, starting from the day of immunization (day 0).[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Therapeutic: DMF administration begins after the onset of clinical signs, for example, at the peak of the disease.[\[9\]](#)
 - Control groups receive the vehicle.
- Monitoring and Endpoints:
 - Clinical Score: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
 - Histology: At the end of the experiment, spinal cords are harvested for histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

- Flow Cytometry: Immune cells from lymph nodes or the central nervous system can be analyzed by flow cytometry to quantify populations of T cells (CD4+, CD8+) and regulatory T cells.[7][8]

GI-Y2 in a Mouse Model of Atherosclerosis

- Model: Atherosclerosis is induced in Apolipoprotein E-knockout (ApoE^{-/-}) mice by feeding them a high-fat diet (HFD) for an extended period (e.g., 12 weeks).[12][13]
- Animals: Male ApoE^{-/-} mice.
- Treatment Protocol:
 - Following an initial period on the HFD (e.g., 4 weeks), mice are treated with GI-Y2 (10 or 20 mg/kg) or vehicle via intragastric gavage (i.g.) for the remainder of the study (e.g., 8 weeks).[12]
- Monitoring and Endpoints:
 - Plaque Analysis: At the end of the study, the entire aorta is dissected, stained with Oil Red O, and the total plaque area is quantified. The aortic root is sectioned and stained with Oil Red O (for lipids) and Masson's trichrome (for fibrosis) to quantify lesion size and composition.[12][14]
 - Immunohistochemistry: Aortic root sections are stained for markers of macrophages and pyroptosis (e.g., cleaved GSDMD) to assess inflammation within the plaques.
 - Serum Lipids and Cytokines: Blood is collected to measure lipid profiles and levels of inflammatory cytokines.

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